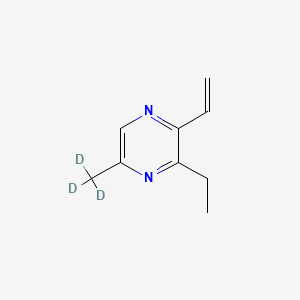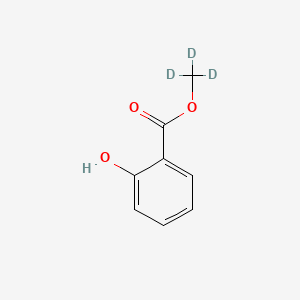
Mal-C5-N-bis(PEG2-C2-acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-C5-N-bis(PEG2-C2-acid) is a chemical compound primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in connecting the antibody to the drug, ensuring the targeted delivery of the therapeutic agent to specific cells, such as cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-C5-N-bis(PEG2-C2-acid) involves multiple steps, starting with the preparation of the maleimide and polyethylene glycol (PEG) components. The maleimide group is introduced through a reaction with a suitable amine, followed by the attachment of PEG chains.
Industrial Production Methods
Industrial production of Mal-C5-N-bis(PEG2-C2-acid) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Mal-C5-N-bis(PEG2-C2-acid) undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups on proteins or other molecules.
Hydrolysis: The ester bonds in the PEG chains can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous buffers at neutral pH.
Hydrolysis: Conducted under acidic (pH < 4) or basic (pH > 9) conditions.
Major Products
Substitution Reactions: Formation of stable thioether bonds.
Hydrolysis: Breakdown of ester bonds, resulting in the release of PEG chains and carboxylic acids.
Aplicaciones Científicas De Investigación
Mal-C5-N-bis(PEG2-C2-acid) is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed for targeted cancer therapy, where the linker ensures the precise delivery of the drug to cancer cells, minimizing side effects on healthy cells .
In addition to its use in ADCs, Mal-C5-N-bis(PEG2-C2-acid) is employed in various fields:
Chemistry: As a versatile linker in the synthesis of complex molecules.
Biology: For labeling and tracking biomolecules.
Medicine: In the development of targeted therapies.
Industry: In the production of specialized polymers and materials
Mecanismo De Acción
The mechanism of action of Mal-C5-N-bis(PEG2-C2-acid) involves its role as a linker in ADCs. The maleimide group reacts with thiol groups on the antibody, forming a stable thioether bond. This bond ensures the stable attachment of the drug to the antibody, allowing for targeted delivery to specific cells. The PEG chains provide flexibility and solubility, enhancing the overall stability and efficacy of the conjugate .
Comparación Con Compuestos Similares
Mal-C5-N-bis(PEG2-C2-acid) is unique due to its specific structure, which combines maleimide and PEG components with carboxylic acid groups. This combination provides several advantages, including:
Enhanced Stability: The PEG chains improve solubility and stability.
Versatility: The maleimide group allows for easy conjugation with thiol-containing molecules
Similar Compounds
Mal-C5-N-bis(PEG2-C2-amine): Similar structure but with amine groups instead of carboxylic acids.
Mal-C5-N-bis(PEG2-C2-alcohol): Contains alcohol groups instead of carboxylic acids
Propiedades
Fórmula molecular |
C24H38N2O11 |
|---|---|
Peso molecular |
530.6 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]amino]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C24H38N2O11/c27-20(4-2-1-3-9-26-21(28)5-6-22(26)29)25(10-14-36-18-16-34-12-7-23(30)31)11-15-37-19-17-35-13-8-24(32)33/h5-6H,1-4,7-19H2,(H,30,31)(H,32,33) |
Clave InChI |
OCGSASUSCDQIMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C1=O)CCCCCC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















